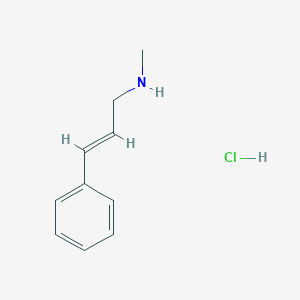

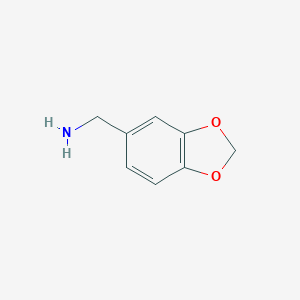

![molecular formula C9H7F3O4S B131153 [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid CAS No. 156497-87-9](/img/structure/B131153.png)

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

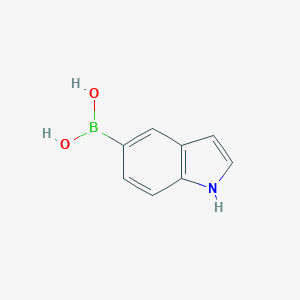

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” is an organic compound with the molecular formula C9H7F3O4S . It is also known by other names such as “2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid” and "(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETIC ACID" .

Molecular Structure Analysis

The molecular structure of “[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” can be represented by the InChI code: InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) . The compound has a molecular weight of 268.21 g/mol .

Physical And Chemical Properties Analysis

“[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid” has a molecular weight of 268.21 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . The compound has one hydrogen bond donor and seven hydrogen bond acceptors . It has a topological polar surface area of 79.8 Ų .

Scientific Research Applications

Synthesis of β-Arylated Thiophenes

[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid: is utilized in the synthesis of β-arylated thiophenes. This process involves palladium-catalyzed desulfitative arylation, which is a key step in creating thiophene derivatives that are significant for their electronic properties .

Preparation of 2,5-Diarylated Pyrroles

The compound serves as a precursor in the preparation of 2,5-diarylated pyrroles through a similar palladium-catalyzed desulfitative arylation. Pyrroles are important heterocycles in medicinal chemistry, and diarylation can lead to compounds with potential pharmacological activities .

Photo-Irradiation to Produce Vinyl Sulfones

In the presence of visible light and specific photocatalysts, [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid can undergo photo-irradiation with N-vinylpyrrolidinone to yield E-vinyl sulfones. These sulfones are valuable intermediates in various synthetic routes .

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This compound is a reactant for microwave-assisted Suzuki-Miyaura cross-coupling reactions. This modern synthetic technique is widely used in the formation of carbon-carbon bonds, essential for constructing complex organic molecules .

Cobalt-Catalyzed Coupling Reactions

It is also involved in cobalt-catalyzed coupling reactions. Cobalt catalysts offer a cost-effective and sustainable alternative to more traditional palladium-based systems, and are used in the synthesis of biaryls and other complex structures .

Synthesis of C2-Aryl Pyrrolobenzodiazepine Antitumor Agents

The compound is a key reactant in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents. These agents are a class of potent DNA-binding molecules with significant anticancer properties .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation

Mode of Action

It is known that the compound can undergo photo-irradiation with visible light in the presence of certain catalysts to give the corresponding vinyl sulfone . This suggests that the compound may interact with its targets through a photochemical reaction mechanism.

Biochemical Pathways

The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the regulation of these biochemical pathways .

Result of Action

The compound’s role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may have a role in the regulation of these compounds .

Action Environment

The compound’s photochemical reaction mechanism suggests that light exposure may be an important environmental factor .

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfonylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c10-9(11,12)6-1-3-7(4-2-6)17(15,16)5-8(13)14/h1-4H,5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZTYDHPHFAKSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602270 |

Source

|

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156497-87-9 |

Source

|

| Record name | [4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

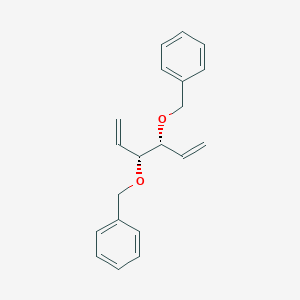

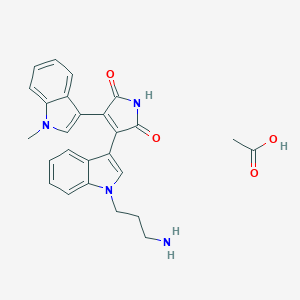

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

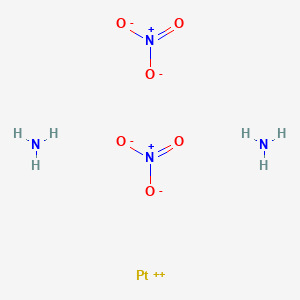

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)

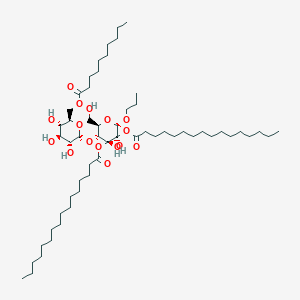

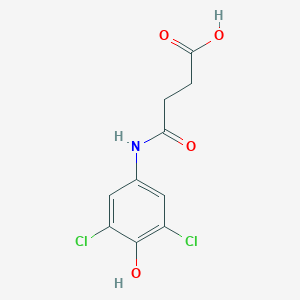

![[(2r,3r,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3-Hydroxy-4-(Phosphonooxy)tetrahydrofuran-2-Yl]methyl [(2r,3s,4s)-3,4-Dihydroxytetrahydrofuran-2-Yl]methyl Dihydrogen Diphosphate](/img/structure/B131101.png)

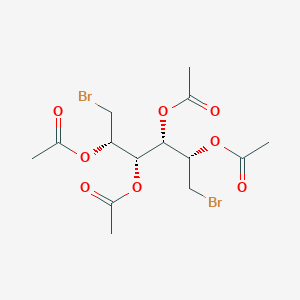

![S-[2-(N7-Guanyl)ethyl]glutathione](/img/structure/B131103.png)

![2-Methyl-3H-cyclopenta[a]naphthalene](/img/structure/B131108.png)